molecular formula C9H6BrNO3 B1412585 Methyl 5-bromo-3-cyano-2-hydroxybenzoate CAS No. 1805525-40-9

Methyl 5-bromo-3-cyano-2-hydroxybenzoate

Cat. No.: B1412585
CAS No.: 1805525-40-9
M. Wt: 256.05 g/mol
InChI Key: DRIUKXUDALQOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-3-cyano-2-hydroxybenzoate is a chemical compound with the molecular formula C10H6BrNO3. It is an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a hydroxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-cyano-2-hydroxybenzoate typically involves the bromination of methyl 3-cyano-2-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines from the reduction of the cyano group.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity to target molecules. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-cyano-3-hydroxybenzoate
  • Methyl 3-bromo-5-cyano-2-hydroxybenzoate
  • Methyl 5-chloro-3-cyano-2-hydroxybenzoate

Uniqueness

Methyl 5-bromo-3-cyano-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the cyano group at the 3-position makes it a valuable intermediate for synthesizing a variety of bioactive compounds.

Properties

IUPAC Name

methyl 5-bromo-3-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIUKXUDALQOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-3-cyano-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-3-cyano-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.